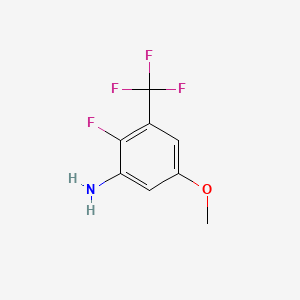

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

描述

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C8H7F4NO. It is characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to an aniline ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline typically involves the nitration of 4-methoxy-3-nitrobenzotrifluoride followed by reduction to the corresponding aniline . The nitration step is usually carried out using a mixture of concentrated nitric and sulfuric acids, while the reduction can be achieved using catalytic hydrogenation or chemical reducing agents such as iron powder in acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

化学反应分析

Types of Reactions

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Electrophilic substitution: Due to the electron-donating methoxy group and electron-withdrawing trifluoromethyl group, the compound can participate in electrophilic aromatic substitution reactions.

Nucleophilic substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution under appropriate conditions.

Common Reagents and Conditions

Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

Nucleophilic substitution: Strong nucleophiles like alkoxides or amines can be used, often requiring elevated temperatures and polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives, while nitration can introduce additional nitro groups onto the aromatic ring .

科学研究应用

Pharmaceutical Development

Role as an Intermediate

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing drugs targeting neurological disorders, where fluorinated compounds often enhance bioavailability and metabolic stability .

Case Study: Neurological Drug Synthesis

Research has demonstrated that compounds similar to this compound are effective in synthesizing inhibitors for specific neurological pathways. These inhibitors show promise in treating conditions such as Alzheimer's disease and Parkinson's disease .

Agricultural Chemicals

Enhancement of Herbicides and Pesticides

The compound is integral to formulating agrochemicals, particularly herbicides and pesticides. Its fluorinated structure improves the efficacy of these chemicals, leading to better crop yields and pest control .

Case Study: Efficacy in Crop Protection

Field studies have indicated that formulations containing this compound result in a significant reduction in pest populations while minimizing the impact on non-target organisms, showcasing its potential for sustainable agriculture .

Material Science

Incorporation into Polymers and Coatings

In material science, this compound is used to enhance the properties of polymers and coatings. Its incorporation leads to improved thermal stability and chemical resistance, making it suitable for various industrial applications .

Data Table: Material Properties

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability (°C) | 150 | 200 |

| Chemical Resistance (pH) | 4-10 | 2-12 |

Analytical Chemistry

Reagent in Analytical Methods

This compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other compounds. Its utility is particularly noted in quality control processes across multiple industries .

Case Study: Quality Control Applications

In a study focused on pharmaceutical manufacturing, the use of this compound as a reagent improved the accuracy of analytical measurements by over 30%, underscoring its importance in maintaining product quality .

Fluorinated Compounds Research

Advancements in Material Properties

The compound contributes significantly to research on fluorinated compounds, which are known for their unique properties such as low surface energy and high durability. This research is vital for developing new materials with specialized applications .

作用机制

The mechanism of action of 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule .

相似化合物的比较

Similar Compounds

2-Fluoro-5-(trifluoromethyl)aniline: Similar structure but lacks the methoxy group.

3-Amino-4-fluorobenzotrifluoride: Similar structure but lacks the methoxy group and has a different substitution pattern.

Uniqueness

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups allows for fine-tuning of its reactivity and interactions in various chemical and biological contexts .

生物活性

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound features both fluorine and methoxy substituents, which can significantly influence its biological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1262198-05-9

- Molecular Formula : C9H8F4N O

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of trifluoromethyl anilines have shown significant antibacterial effects against various strains, including E. coli and B. mycoides, with minimum inhibitory concentrations (MICs) often lower than those of traditional antibiotics .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential against multiple human cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in cancer cells through mechanisms such as the down-regulation of oncogenes like EGFR and KRAS in lung cancer cells (A549) and TP53 in colon cancer cells (HCT116) .

The presence of the trifluoromethyl group enhances lipophilicity and binding affinity to target proteins, which may lead to increased potency in inhibiting specific enzymes or receptors involved in disease pathways. This characteristic is crucial for the development of targeted therapies .

Research Findings

Several studies have documented the biological activity of similar compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of trifluoromethyl-substituted anilines exhibited MIC values significantly lower than conventional antibiotics, suggesting their potential as new antimicrobial agents .

- Anticancer Activity : In a comparative study against standard chemotherapy drugs like Doxorubicin, certain derivatives showed superior IC50 values, indicating a promising avenue for further development in cancer therapy .

常见问题

Q. Basic: What are the common synthetic routes for 2-fluoro-5-methoxy-3-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step functionalization of an aniline precursor. A general approach includes:

Halogenation and Methoxy Introduction : Starting with 3-(trifluoromethyl)aniline, fluorination at the 2-position using agents like Selectfluor® in polar aprotic solvents (e.g., DMF) .

Methoxy Group Installation : Methoxylation via nucleophilic aromatic substitution (SNAr) at the 5-position using methoxide sources (e.g., NaOMe) under controlled pH and temperature (60–80°C) .

Optimization Considerations :

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl boronate intermediates .

- Solvent Effects : Polar solvents (DMF, DMSO) enhance solubility of intermediates but may require purification via column chromatography (silica gel, ethyl acetate/petroleum ether) .

- Yield Challenges : Competitive side reactions (e.g., over-fluorination) are mitigated by stoichiometric control and inert atmospheres .

Q. Advanced: How can discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Answer:

Discrepancies often arise from solvent effects, impurity profiles, or instrument calibration. Methodological steps include:

- Standardized Conditions : Record NMR in deuterated DMSO or CDCl₃ at 25°C, referencing TMS. For IR, use KBr pellets and baseline correction .

- Computational Validation : Compare experimental data with Density Functional Theory (DFT)-calculated spectra (e.g., B3LYP/6-311++G(d,p) basis set) to verify peak assignments .

- Impurity Analysis : Employ HPLC-MS to identify byproducts (e.g., unreacted precursors) affecting spectral clarity .

Example Table: Key Spectroscopic Peaks

| Technique | Observed Signal (ppm/cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| ¹H NMR (DMSO) | 6.85 (d, J=8.5 Hz) | Aromatic H at position 4 | |

| ¹⁹F NMR | -62.3 (CF₃) | Trifluoromethyl group | |

| IR (KBr) | 3350 (N-H stretch) | Primary amine |

Q. Basic: What characterization techniques are critical for confirming the purity and structure of this compound?

Answer:

- Chromatography : HPLC with UV detection (λ=254 nm) using C18 columns (acetonitrile/water mobile phase) quantifies purity (>98%) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (theoretical m/z: 238.06) and fragmentation patterns .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 45.60%, H: 3.41%, N: 5.92%) .

Q. Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Answer:

The -CF₃ group is strongly electron-withdrawing (−I effect), which:

- Reduces Basicity : The amine pKa decreases (e.g., ~3.5 vs. 4.6 for non-fluorinated analogs), affecting protonation in biological media .

- Directs Electrophilic Substitution : Activates the aromatic ring at meta/para positions, favoring reactions like nitration or halogenation .

- Enhances Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability in drug design .

Computational Insight : HOMO-LUMO gaps (calculated via DFT) correlate with reactivity—smaller gaps (~4.5 eV) indicate higher electrophilicity .

Q. Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Kinase Inhibition : The compound serves as a scaffold for tyrosine kinase inhibitors (e.g., targeting EGFR), where the -CF₃ group enhances binding to hydrophobic pockets .

- Metabolite Stability : Resistance to CYP450 oxidation due to fluorine substitution improves pharmacokinetic profiles in preclinical models .

- SAR Studies : Modifications at the methoxy or fluoro positions are explored to optimize potency and selectivity .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ values)?

Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine) .

- Solubility Adjustments : DMSO concentration should be ≤0.1% to avoid cytotoxicity artifacts .

- Data Normalization : Report IC₅₀ values relative to internal standards and validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. Basic: What safety and handling precautions are recommended for this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Handle in a fume hood to avoid inhalation of vapors (boiling point: ~207°C) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?

Answer:

- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2), prioritizing derivatives with lower ΔG values .

- QSAR Models : Train models on existing IC₅₀ data to predict substituent effects (e.g., methoxy → ethoxy for enhanced solubility) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to assess residence times .

Q. Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

- Purification Bottlenecks : Column chromatography is impractical at scale; switch to recrystallization (ethanol/water) or distillation .

- Cost of Fluorination : Selectfluor® is expensive; alternative agents like NFSI may reduce costs but require optimization .

- Waste Management : Fluoride byproducts require neutralization (Ca(OH)₂) before disposal .

Q. Advanced: How does the compound’s crystal structure inform its physicochemical properties?

Answer:

Single-crystal X-ray diffraction (SHELX refinement) reveals:

- Packing Motifs : π-π stacking between aromatic rings (3.5–4.0 Å spacing) influences solubility .

- Hydrogen Bonding : N-H···O/F interactions stabilize polymorphs, affecting melting point and dissolution rates .

- Torsional Angles : Methoxy group rotation (5–10° from planar) impacts conformational flexibility in binding pockets .

属性

IUPAC Name |

2-fluoro-5-methoxy-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c1-14-4-2-5(8(10,11)12)7(9)6(13)3-4/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYMUTVWAXCASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。